molecular formula C13H17N3O B2596727 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile CAS No. 2198912-45-5

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile

Cat. No.: B2596727
CAS No.: 2198912-45-5
M. Wt: 231.299
InChI Key: ZPTDISOVNXCNNZ-UHFFFAOYSA-N
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Description

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridine ring and a piperidine moiety, makes it valuable in drug discovery, organic synthesis, and medicinal chemistry.

Scientific Research Applications

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of antimicrobial and antiviral agents.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

Pyridine is a basic heterocyclic organic compound; it is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 4-methylpiperidine with 3-cyanopyridine under specific conditions. The process may include steps such as:

    Nucleophilic substitution: The piperidine nitrogen attacks the electrophilic carbon of the pyridine ring.

    Cyclization: Formation of the piperidine ring structure.

    Functional group modifications: Introduction of the methoxy group to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of the piperidine moiety to a corresponding N-oxide.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Halogenation or alkylation of the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions include:

    N-oxides: From oxidation reactions.

    Amines: From reduction reactions.

    Halogenated or alkylated pyridines: From substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with similar pyridine ring structures, such as 3-cyanopyridine and 4-methylpyridine.

    Piperidine derivatives: Compounds with similar piperidine moieties, such as 4-methylpiperidine and 1-methylpiperidine.

Uniqueness

6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile is unique due to its combined pyridine and piperidine structures, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential in various research and industrial applications.

Properties

IUPAC Name

6-[(1-methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-6-4-11(5-7-16)10-17-13-3-2-12(8-14)9-15-13/h2-3,9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTDISOVNXCNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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